N,N-dimethyl-4-(4-((4-methylthiazol-2-yl)methyl)piperazine-1-carbonyl)benzenesulfonamide hydrochloride
Description
This compound features a benzenesulfonamide core substituted with a dimethylamino group, linked via a carbonyl group to a piperazine ring. The piperazine is further functionalized with a 4-methylthiazol-2-ylmethyl moiety. Its structural complexity allows for diverse interactions with biological targets, likely influencing receptor binding, metabolic stability, and pharmacokinetics.
Properties
IUPAC Name |
N,N-dimethyl-4-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazine-1-carbonyl]benzenesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S2.ClH/c1-14-13-26-17(19-14)12-21-8-10-22(11-9-21)18(23)15-4-6-16(7-5-15)27(24,25)20(2)3;/h4-7,13H,8-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWLWVUALXGNSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-dimethyl-4-(4-((4-methylthiazol-2-yl)methyl)piperazine-1-carbonyl)benzenesulfonamide hydrochloride is a complex organic compound known for its diverse biological activities. This article delves into its pharmacological profiles, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound's structure comprises a thiazole ring, a piperazine moiety, and a benzenesulfonamide group, contributing to its unique biological properties. Its molecular formula is C_17H_24N_4O_3S·HCl with a molecular weight of approximately 513.09 g/mol.
1. Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Compounds containing thiazole moieties are known for their broad-spectrum activity against various pathogens:
| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Antibacterial | 15.625 - 62.5 μM |
| Escherichia coli | Antibacterial | 31.2 - 125 μM |
| Candida albicans | Antifungal | 62.5 μM |
These activities suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi .
2. Antiviral Activity
Emerging studies indicate that derivatives of thiazole compounds may exhibit antiviral properties. For instance, modifications in the piperazine structure have been shown to enhance affinity towards viral targets, potentially leading to improved antiviral efficacy. Research has highlighted compounds with similar structures achieving EC50 values in the low micromolar range against various viral strains .
The biological activity of this compound is believed to stem from its ability to interact with key biological targets:
- Inhibition of Protein Synthesis : The compound may disrupt protein synthesis pathways in bacteria, leading to bactericidal effects.
- Biofilm Disruption : It has shown potential in inhibiting biofilm formation in pathogenic strains such as MRSA, indicating its utility in treating chronic infections .
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds:
- A study focusing on thiazole derivatives reported significant antibacterial activity against Staphylococcus aureus, with MIC values comparable to those of established antibiotics .
- Another research effort highlighted the antiviral potential of modified thiazole compounds against HIV, demonstrating promising results that warrant further investigation into their mechanisms and efficacy .
- Comparative studies with other thiazole-containing compounds have indicated that the unique combination of functional groups in this compound may enhance its biological activity compared to simpler analogs.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Variations and Physicochemical Properties
Key structural differences among analogs include substituent positions, halogenation patterns, and heterocyclic modifications. Below is a comparative analysis:
Table 1: Comparison of Structural Features and Physicochemical Data
Key Advantages of the Target Compound
Solubility : Hydrochloride salt improves bioavailability.
Target Specificity : Methylthiazole and dimethylbenzenesulfonamide may synergize for selective binding.
Metabolic Stability : Piperazine-carbonyl linkage resists enzymatic hydrolysis compared to ester or amide analogs.
Q & A
Q. Analytical Methods :
- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with characteristic peaks for the dimethylamino group (~2.8–3.2 ppm) and thiazole protons (6.5–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ion) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures ≥95% purity .
Advanced: How do structural modifications in the piperazine and thiazole moieties influence receptor binding affinity and selectivity?
Answer:
- Piperazine Modifications :
- Thiazole Modifications :
- 4-Methyl Substitution : Enhances lipophilicity, improving blood-brain barrier penetration (logP ~2.5) .
- Methylthio Groups : Increase metabolic stability by resisting cytochrome P450 oxidation .
Q. Methodology :
- QSAR Studies : CoMFA/CoMSIA models correlate steric/electrostatic properties with IC₅₀ values .
- Radioligand Binding Assays : Competition assays against [³H]spiperone (D2/D3 receptors) quantify selectivity .
Data Contradiction: How can researchers resolve discrepancies in reported biological activities of structurally similar piperazine-thiazole derivatives?
Answer:
Discrepancies arise due to:
Q. Resolution Strategies :
Standardized Protocols : Use identical assay conditions (e.g., 25 nM [³H]ligand, 1 hr incubation) .
Crystallography : Resolve binding modes via X-ray structures of ligand-receptor complexes .
Meta-Analysis : Pool data from multiple studies using Bayesian statistical models to identify outliers .
Mechanistic Studies: What in vitro and in vivo models are appropriate for elucidating the compound's mechanism of action?
Answer:
- In Vitro Models :
- In Vivo Models :
- Rodent Behavioral Tests : For CNS activity, use forced swim (antidepressant) or rotarod (motor coordination) tests .
- Microdialysis : Monitor dopamine levels in striatal extracellular fluid post-administration .
Q. Advanced Tools :
- PET Imaging : Radiolabel with ¹¹C or ¹⁸F to track brain distribution .
- CRISPR Knockouts : Validate target engagement using D3 receptor knockout mice .
Formulation Challenges: What strategies improve the solubility and bioavailability of this hydrochloride salt?
Answer:
- Salt Selection : Hydrochloride salt improves aqueous solubility (e.g., 2.5 mg/mL in PBS) but may require co-solvents (e.g., 10% DMSO) for in vivo dosing .
- Nanoformulations : Encapsulate in PEGylated liposomes (size ~100 nm) to enhance plasma half-life .
- Prodrug Design : Introduce phosphate esters at the sulfonamide group for pH-dependent release in the gut .
Q. Analytical Validation :
- Dissolution Testing : USP Apparatus II (50 rpm, 37°C) in simulated gastric fluid .
- Caco-2 Permeability Assays : Assess intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high bioavailability) .
Target Identification: How can molecular docking and proteomic approaches identify novel targets for this compound?
Answer:
- Molecular Docking :
- Proteomics :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
